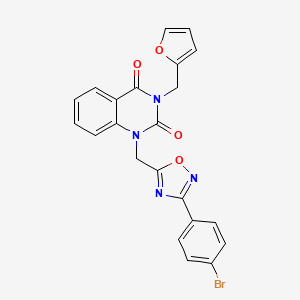![molecular formula C15H19ClN2O3 B2655661 5-[4-(3-氯苯基)哌嗪-1-基]-5-氧代戊酸 CAS No. 551909-20-7](/img/structure/B2655661.png)
5-[4-(3-氯苯基)哌嗪-1-基]-5-氧代戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .科学研究应用
Antiviral Research
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid has shown potential in antiviral research. Compounds with similar structures have been studied for their ability to inhibit viral replication, particularly in the context of viruses like the tobacco mosaic virus (TMV). These studies often focus on the synthesis of derivatives that can enhance antiviral activity .
Antibacterial Activity
This compound is also of interest in antibacterial research. Piperazine derivatives, including those similar to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid, have been evaluated for their antibacterial properties. These studies typically involve testing against various bacterial strains to determine efficacy and potential as antibacterial agents .
Antifungal Applications
Research has explored the antifungal properties of piperazine derivatives. Compounds like 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid are tested against different fungal species to assess their potential as antifungal agents. These studies are crucial for developing new treatments for fungal infections .
Anticancer Research
The compound has been investigated for its potential in anticancer research. Piperazine derivatives are known for their ability to interfere with cancer cell growth and proliferation. Studies often focus on synthesizing new derivatives and evaluating their cytotoxic effects on various cancer cell lines .
Neuroprotective Effects
Research into neuroprotective effects is another significant application. Compounds similar to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid have been studied for their potential to protect neurons from damage, which is relevant in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Anti-inflammatory Properties
The anti-inflammatory properties of piperazine derivatives are also a key area of research. Studies often involve evaluating the ability of these compounds to reduce inflammation in various models, which can be beneficial for treating inflammatory diseases .
Antipsychotic and Antidepressant Research
Piperazine derivatives, including those similar to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid, have been explored for their potential as antipsychotic and antidepressant agents. These studies focus on the compounds’ effects on neurotransmitter systems and their potential therapeutic benefits for mental health disorders .
Antiparasitic Applications
Finally, the compound has potential applications in antiparasitic research. Piperazine derivatives are known for their activity against various parasites, and research often involves synthesizing new compounds and testing their efficacy against parasitic infections .
作用机制
属性
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14(19)5-2-6-15(20)21/h1,3-4,11H,2,5-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIYKFBLHNKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

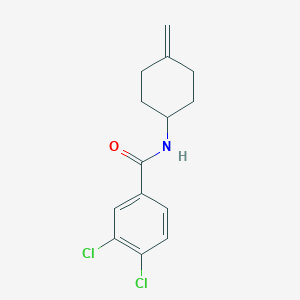
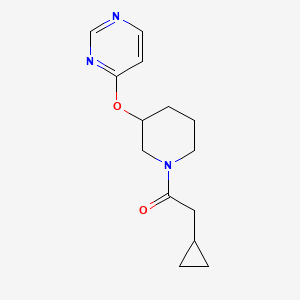
![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2655580.png)
![N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2655581.png)
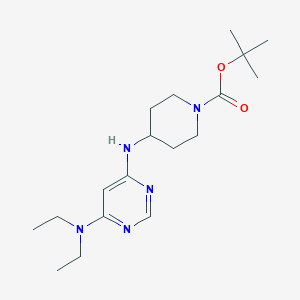
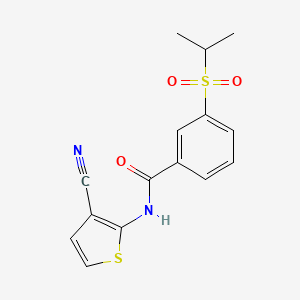
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2655587.png)
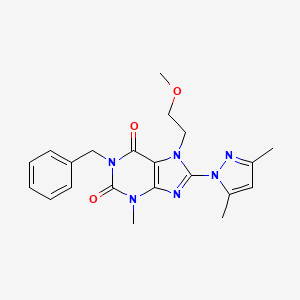
![N-(2-cyano-3-methylbutan-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B2655593.png)
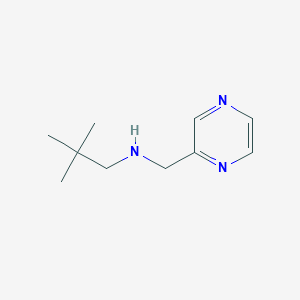
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)
![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)
